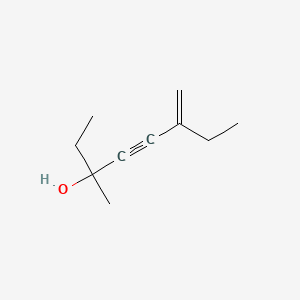
3-Methyl-6-methyleneoct-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-methyleneoct-4-yn-3-ol is an organic compound with a unique structure characterized by the presence of both alkyne and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol typically involves the use of alkyne and alcohol precursors. One common method is the reaction of 3-methyl-6-methyleneoct-4-yne with a suitable alcohol under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-methyleneoct-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the alcohol group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-methyleneoct-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6-methyleneoct-4-yn-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which can then interact with other molecules to produce the desired outcomes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-methyleneoct-4-yne: Lacks the alcohol group, making it less versatile in certain reactions.
3-Methyl-6-methyleneoct-4-ol: Lacks the alkyne group, limiting its reactivity in alkyne-specific reactions.
6-Methyleneoct-4-yn-3-ol: Similar structure but without the methyl group, which can affect its reactivity and properties.
Uniqueness
3-Methyl-6-methyleneoct-4-yn-3-ol is unique due to the presence of both alkyne and alcohol functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
40454-29-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-6-methylideneoct-4-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-6H2,1-2,4H3 |
InChI Key |
RLTCMUPDENBOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C#CC(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















